NBTIs-IN-6

Antibacterial Resistance MRSA MIC90

Fluoroquinolone-resistant MRSA undermines conventional antibacterial research. NBTIs-IN-6 is a structurally defined bacterial topoisomerase inhibitor (NBTI) that binds an allosteric site on DNA gyrase/topoisomerase IV, circumventing fluoroquinolone resistance mechanisms. • MIC90 = 2 μg/mL against fluoroquinolone-resistant MRSA - a benchmark for SAR studies. • ≥98% purity; DMSO solubility 10 mM; MW 498.5 - ready for in vitro assays and analytical method development. • Supplied as a solid; ships at ambient temperature with global delivery.

Molecular Formula C25H27FN4O6
Molecular Weight 498.5 g/mol
Cat. No. B13925036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBTIs-IN-6
Molecular FormulaC25H27FN4O6
Molecular Weight498.5 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C(=CN=C2C=C1)F)CCC3(COC4C3OCC4NCC5=CC6=C(C=N5)OCCO6)O
InChIInChI=1S/C25H27FN4O6/c1-32-21-3-2-17-22(30-21)15(16(26)10-29-17)4-5-25(31)13-36-23-18(12-35-24(23)25)28-9-14-8-19-20(11-27-14)34-7-6-33-19/h2-3,8,10-11,18,23-24,28,31H,4-7,9,12-13H2,1H3/t18-,23+,24-,25+/m0/s1
InChIKeyQWVOWTQCAWDAIT-LVEBQJTPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBTIs-IN-6 Chemical Profile and Antimicrobial Activity


NBTIs-IN-6 (CAS No. 2422893-97-6) is a novel bacterial topoisomerase inhibitor (NBTI) belonging to a class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The compound possesses a molecular formula of C₂₅H₂₇FN₄O₆ and a molecular weight of 498.5 g/mol . Structurally, NBTIs-IN-6 comprises a left-hand side (LHS) DNA-intercalating moiety, a central linker region, and a right-hand side (RHS) enzyme-binding moiety, typical of the NBTI pharmacophore . The compound is reported to exhibit antibacterial activity, with particular potency against fluoroquinolone-resistant methicillin-resistant Staphylococcus aureus (MRSA) [1].

NBTIs-IN-6 vs Fluoroquinolones and Other NBTIs


While NBTIs-IN-6 shares the bacterial topoisomerase inhibition mechanism with other NBTIs and fluoroquinolones, generic substitution is precluded by significant differences in antibacterial spectrum, potency against resistant strains, and physicochemical properties. NBTIs bind to a distinct allosteric site on DNA gyrase/topoisomerase IV, conferring activity against fluoroquinolone-resistant isolates where conventional agents fail [1]. Within the NBTI class, subtle structural variations—particularly in the linker and RHS moieties—dramatically alter MIC values, hERG liability, and pharmacokinetic profiles, making each analog a unique chemical entity with non-interchangeable biological outcomes [2]. Therefore, selection of NBTIs-IN-6 over alternative agents must be based on its specific, quantifiable performance metrics rather than class-level assumptions.

NBTIs-IN-6 Comparative Evidence


Potency Against Fluoroquinolone-Resistant MRSA

NBTIs-IN-6 demonstrates an MIC₉₀ of 2 μg/mL against fluoroquinolone-resistant MRSA [1]. In comparison, gepotidacin, a clinical-stage NBTI, exhibits an MIC₉₀ of 0.5 μg/mL against MRSA [2], while zoliflodacin (ETX0914) shows an MIC₉₀ of 0.25 μg/mL . The observed 4- to 8-fold higher MIC₉₀ for NBTIs-IN-6 relative to these advanced NBTIs may reflect structural differences in the RHS or linker region, potentially impacting target engagement or bacterial uptake.

Antibacterial Resistance MRSA MIC90 Fluoroquinolone-Resistant

Purity Benchmarking Against Commercial NBTI Standards

Commercially sourced NBTIs-IN-6 is supplied with a purity of ≥98% as determined by HPLC . This level of purity is comparable to that of other research-grade NBTIs such as gepotidacin (≥98%) and zoliflodacin (≥99%) [REFS-2, REFS-3]. High purity ensures that observed biological activity is attributable to the parent compound rather than impurities, which is critical for reproducible structure-activity relationship (SAR) studies and for generating reliable data in enzyme inhibition assays.

Chemical Purity QC Analytical Standards

DMSO Solubility for in vitro Assays

NBTIs-IN-6 exhibits solubility of 10 mM in DMSO [1]. This solubility facilitates preparation of concentrated stock solutions for in vitro assays, a practical consideration for assay development. In comparison, many NBTI analogs exhibit similar or lower DMSO solubility, though direct quantitative comparisons across all compounds are limited. The solubility profile enables straightforward dilution into aqueous assay buffers at working concentrations without precipitation issues at typical testing concentrations.

Solubility Formulation in vitro

Unique Dioxino-Pyridine LHS Scaffold

The chemical structure of NBTIs-IN-6 includes a distinctive 2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino left-hand side (LHS) moiety and a furo[3,2-b]furan core . This structural motif differs from the triazaacenaphthylene core of gepotidacin or the spiropyrimidinetrione core of zoliflodacin [REFS-2, REFS-3]. Such structural divergence is known to influence DNA intercalation geometry and enzyme binding, contributing to the observed differences in antibacterial potency and spectrum. While no direct head-to-head biochemical data are available for NBTIs-IN-6 versus these comparators, the unique scaffold offers a distinct starting point for SAR exploration.

Chemical Structure SAR Medicinal Chemistry

NBTIs-IN-6 Research Applications


SAR Expansion for Fluoroquinolone-Resistant MRSA

NBTIs-IN-6 serves as a structurally distinct reference compound for structure-activity relationship (SAR) studies aimed at optimizing NBTI potency against fluoroquinolone-resistant MRSA. Its MIC₉₀ of 2 μg/mL provides a benchmark for evaluating new analogs; improvements in potency can be directly quantified against this baseline [1]. Researchers can systematically modify the LHS, linker, or RHS regions to identify structural determinants of enhanced activity.

In Vitro Validation of Topoisomerase Inhibition Mechanism

As a confirmed inhibitor of bacterial topoisomerase, NBTIs-IN-6 is suitable for in vitro biochemical assays using purified S. aureus DNA gyrase and topoisomerase IV to elucidate binding kinetics and mechanism. Comparative studies with fluoroquinolones or other NBTIs can reveal differences in target engagement that explain differential susceptibility profiles [2].

QC Standardization for NBTI Libraries

The high purity (≥98%) and well-characterized physicochemical properties (MW 498.5, DMSO solubility 10 mM) of NBTIs-IN-6 make it an appropriate analytical standard for HPLC method development, purity assessment, and stability studies within NBTI-focused medicinal chemistry programs [REFS-3, REFS-4].

Technical Documentation Hub

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21 linked technical documents
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